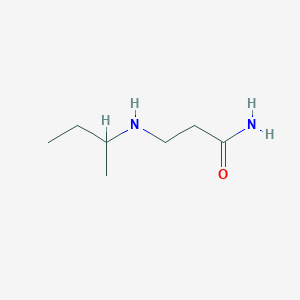

3-(Sec-butylamino)propanamide

Description

Significance of Amide and Amine Functionalities in Organic Synthesis and Chemical Biology

Amide and amine functional groups are fundamental pillars in the architecture of organic molecules, underpinning the structure and function of countless natural and synthetic compounds. The amide bond, formed from the condensation of a carboxylic acid and an amine, is exceptionally stable due to resonance delocalization. This stability makes it a reliable and ubiquitous linkage in biological systems, most notably as the peptide bond that connects amino acids to form proteins. thsci.comprepchem.com Proteins, in turn, are essential to life, carrying out a vast array of functions from catalyzing metabolic reactions to replicating DNA. prepchem.com

Overview of Propanamide Derivatives in Contemporary Chemical Research

Propanamide and its derivatives represent a significant class of compounds actively explored in modern chemical and medicinal research. The simple three-carbon backbone of propanamide serves as a versatile scaffold that can be readily modified with various substituents to modulate its chemical properties and biological activity.

Research into propanamide derivatives has yielded compounds with diverse therapeutic potential. For example, specific derivatives have been designed and synthesized as selective androgen receptor degraders (SARDs), which are under investigation for the treatment of enzalutamide-resistant prostate cancer. nih.gov Other research has focused on developing propanamide-based molecules as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the management of diabetes and obesity. chemicalbook.com Furthermore, complex propanamide derivatives have been identified as nanomolar inhibitors of human butyrylcholinesterase (BChE), indicating their potential as lead compounds for the symptomatic treatment of Alzheimer's disease. rcsb.org These examples highlight the value of the propanamide core in constructing novel molecules for targeted biological applications.

Contextualization of 3-(Sec-butylamino)propanamide within Nitrogen-Containing Organic Compounds

3-(Sec-butylamino)propanamide is a specific molecule within the broader family of nitrogen-containing organic compounds. Its structure features a primary amide group at one end of a three-carbon chain and a secondary amine, substituted with a sec-butyl group, at the other. The presence of both functional groups makes it a bifunctional molecule with potential for diverse chemical interactions and further synthetic modifications.

While detailed research findings specifically documenting the applications of 3-(Sec-butylamino)propanamide are not prevalent in publicly accessible literature, its chemical identity is well-established. It is listed in numerous chemical supplier catalogs, signifying its availability as a research chemical or a building block for more complex syntheses. thsci.comaablocks.comscbt.com The sec-butyl group, a structural isomer of a butyl group, introduces chirality and specific steric bulk, which can influence the molecule's binding properties and reactivity. The parent amine, sec-butylamine (B1681703), has been noted for its use as a fumigant fungicide, suggesting that its derivatives could be explored for agrochemical applications. arpgweb.com

The primary value of 3-(Sec-butylamino)propanamide in the current research landscape likely lies in its role as a synthetic intermediate. Chemists can utilize the reactivity of the primary amide or the secondary amine to construct larger, more elaborate molecules for various research purposes, including drug discovery and materials science.

Physicochemical Properties of 3-(Sec-butylamino)propanamide

| Property | Value | Source |

|---|---|---|

| CAS Number | 1040687-80-6 | chemsrc.com |

| Molecular Formula | C₇H₁₆N₂O | chemsrc.com |

| Molecular Weight | 144.21 g/mol | chemsrc.com |

Table of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 3-(Sec-butylamino)propanamide | 1040687-80-6 | C₇H₁₆N₂O |

| Enzalutamide | 915087-33-1 | C₂₁H₁₆F₄N₄O₂S |

Structure

3D Structure

Properties

IUPAC Name |

3-(butan-2-ylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-3-6(2)9-5-4-7(8)10/h6,9H,3-5H2,1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJYYZUWOIHOIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 Sec Butylamino Propanamide

Established Strategies for the Preparation of 3-(Sec-butylamino)propanamide

The synthesis of 3-(sec-butylamino)propanamide can be achieved through several established chemical routes. These methods primarily involve the formation of an amide bond between a propanamide precursor and sec-butylamine (B1681703) or the introduction of a sec-butylamino group to a propane (B168953) backbone.

Aminolysis Reactions in Amide Bond Formation

Aminolysis, the reaction of an amine with a carboxylic acid derivative, is a fundamental method for forming amide bonds and can be applied to the synthesis of 3-(sec-butylamino)propanamide. chemistrysteps.com This approach typically involves the reaction of a suitable 3-aminopropanamide (B1594134) precursor or a derivative of propanoic acid with sec-butylamine. The reaction of esters with amines, a type of aminolysis, can yield amides. chemistrysteps.com However, this method can be less efficient due to the poor leaving group nature of the alkoxy group. chemistrysteps.com The use of catalysts can enhance the efficiency of aminolysis reactions. For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be an effective catalyst for the aminolysis of ethoxycarbonylmethyl esters with various amines. nih.gov

The general mechanism of aminolysis involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid derivative, followed by the elimination of a leaving group. chemistrysteps.com

Table 1: Examples of Aminolysis Reactions for Amide Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Ester | Primary Amine | Heat | Secondary Amide |

| Carboxylic Acid | Amine | B(OCH2CF3)3 | Amide |

| Ethoxycarbonylmethyl ester | Alkylamine | TBD | Carbamoylmethyl ester |

This table provides a generalized overview of aminolysis reactions and is not specific to the synthesis of 3-(sec-butylamino)propanamide.

Nucleophilic Addition Approaches Involving Amino Precursors

Nucleophilic addition reactions represent another key strategy for the synthesis of 3-(sec-butylamino)propanamide. This can involve the addition of sec-butylamine to an activated alkene, such as acrylamide (B121943) or a related derivative. The activation of styrenes towards nucleophilic addition has been demonstrated, where the addition occurs at the terminal carbon of the alkene. bath.ac.uk This principle can be extended to the synthesis of 3-(sec-butylamino)propanamide by using an appropriate propenamide derivative.

Another approach within this category is the reaction of an amino precursor, such as 3-aminopropanamide, with a compound containing a sec-butyl group that can undergo nucleophilic substitution.

Utilization of Sec-butylamine in Propanamide Synthesis

Sec-butylamine is a primary aliphatic amine that serves as a crucial building block in the synthesis of various organic compounds, including propanamides. nih.gov Its chemical formula is CH3CH2CH(NH2)CH3. wikipedia.org Sec-butylamine is a chiral molecule and exists as two enantiomers. wikipedia.org

The direct reaction of sec-butylamine with a propanoyl halide or anhydride (B1165640) is a straightforward method for the synthesis of N-sec-butylpropanamide derivatives. Furthermore, reductive amination of a suitable keto-propanamide with sec-butylamine can also yield the desired product. The reactivity of sec-butylamine in amidation reactions can be influenced by steric factors. For instance, less nucleophilic amines like tert-butylamine (B42293) have been successfully coupled with carboxylic acids, although sometimes requiring higher reaction temperatures. acs.org

Synthesis and Stereochemical Aspects of 3-(Sec-butylamino)propanamide and Its Isomers

The presence of a chiral center in the sec-butyl group of 3-(sec-butylamino)propanamide means that this compound can exist as a pair of enantiomers. The synthesis of stereochemically pure isomers requires the use of enantioselective or diastereoselective methods.

Enantioselective Synthetic Routes

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.

Enzymatic processes offer a powerful tool for the stereoselective preparation of chiral amines and amides. google.com For example, ω-transaminases can be used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com This approach could potentially be adapted for the synthesis of enantiomerically pure 3-(sec-butylamino)propanamide by starting with a suitable ketone precursor. Deracemization, a process that converts a racemic mixture into a single enantiomer, is another attractive strategy, especially when the racemic amine is readily available. mdpi.com Lipases are also widely used for the kinetic resolution of racemic amines and their derivatives. researchgate.net

Table 2: Biocatalytic Approaches for Chiral Amine Synthesis

| Method | Enzyme Type | Principle | Potential Application |

| Asymmetric Synthesis | ω-Transaminase | Amination of a prochiral ketone | Synthesis of a single enantiomer of 3-(sec-butylamino)propanamide |

| Kinetic Resolution | Lipase (B570770) | Selective acylation/deacylation of one enantiomer | Separation of enantiomers of 3-(sec-butylamino)propanamide |

| Deracemization | Stereocomplementary ω-TAs | Conversion of a racemate to a single enantiomer | Production of enantiomerically pure 3-(sec-butylamino)propanamide |

Diastereoselective Synthesis and Resolution Techniques

Diastereoselective synthesis involves reacting a chiral starting material with a racemic mixture to form diastereomers, which can then be separated due to their different physical properties. For instance, a chiral carboxylic acid can be reacted with racemic sec-butylamine to form diastereomeric amides, which could then be separated by chromatography or crystallization.

Resolution techniques are employed to separate enantiomers from a racemic mixture. Classical resolution involves the use of a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization. sioc-journal.cn A method for the preparative resolution of sec-butylamine using D- or L-tartaric acid has been established. sioc-journal.cn High-performance liquid chromatography (HPLC) on a chiral stationary phase is another powerful technique for the separation and analysis of enantiomers. nih.gov

The use of chiral auxiliaries is another common strategy in diastereoselective synthesis. researchgate.net A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Advanced Derivatization Strategies for Structural Modification

Chemical Transformations at the Amide Moiety

The primary amide group of 3-(Sec-butylamino)propanamide is a key site for chemical modification, offering several avenues for derivatization. These transformations can alter the compound's hydrogen bonding capacity, polarity, and metabolic stability.

One common transformation is the N-alkylation or N-arylation of the primary amide to yield secondary or tertiary amides. This can be achieved by reacting 3-(Sec-butylamino)propanamide with various alkyl or aryl halides in the presence of a suitable base. For instance, treatment with an alkyl halide (R-X) and a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can yield the corresponding N-alkylated derivative. Similarly, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents.

Another significant modification is the reduction of the amide to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group to a methylene (B1212753) group, converting the propanamide moiety into a 1,3-diaminopropane (B46017) derivative, specifically N¹-sec-butylpropane-1,3-diamine. libretexts.org This transformation drastically alters the molecule's basicity and hydrogen bonding capabilities.

Bioisosteric replacement of the amide group is a more advanced strategy to modulate the compound's properties while retaining key binding interactions. The amide can be replaced with various five-membered heterocyclic rings that mimic its steric and electronic properties, such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or 1,2,3-triazoles. For example, the synthesis of a 1,2,4-oxadiazole (B8745197) bioisostere could involve the conversion of the amide to a nitrile, followed by reaction with hydroxylamine (B1172632) to form an N-hydroxyamidine, which is then cyclized with an appropriate acylating agent.

Furthermore, the amide can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(sec-butylamino)propanoic acid, and ammonia. libretexts.org This carboxylic acid can then serve as a versatile intermediate for the synthesis of other derivatives, such as esters or new amides with different amine partners.

A summary of potential transformations at the amide moiety is presented in the table below.

| Transformation | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, NaH, THF | Secondary Amide |

| N-Arylation | Aryl halide, Pd catalyst, base | Secondary Amide |

| Reduction | LiAlH₄, THF | 1,3-Diamine |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Bioisosteric Replacement | Multi-step synthesis | Heterocyclic Analog |

Modifications at the Sec-butylamino Group

The secondary amine of the sec-butylamino group is another prime target for derivatization, allowing for the introduction of a wide range of substituents that can influence the compound's lipophilicity, steric bulk, and receptor interactions.

A fundamental modification is the N-alkylation of the secondary amine to form a tertiary amine. This can be accomplished using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base to neutralize the generated acid. For instance, reaction with methyl iodide in the presence of a base like potassium carbonate would yield the N,N-dimethylated analog. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method for introducing diverse alkyl groups.

N-acylation of the sec-butylamino group can be achieved by reacting it with acyl chlorides or acid anhydrides to form an amide linkage. This transformation can be useful for introducing specific pharmacophores or for modulating the basicity of the nitrogen atom. For example, treatment with acetyl chloride would yield the corresponding N-acetyl derivative.

The sec-butylamino group can also be involved in the formation of sulfonamides by reacting with sulfonyl chlorides. This introduces a significantly different functional group that can alter the compound's electronic properties and hydrogen bonding potential.

The table below outlines some key derivatization reactions at the sec-butylamino group.

| Modification | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, base | Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary Amine |

| N-Acylation | Acyl chloride/anhydride, base | Amide |

| N-Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

Design and Synthesis of Hybrid Molecules Incorporating the Propanamide Scaffold

A sophisticated derivatization strategy involves the design and synthesis of hybrid molecules where the 3-(sec-butylamino)propanamide scaffold is covalently linked to another pharmacologically active moiety. This approach aims to create multifunctional molecules with the potential for synergistic or additive biological effects.

The synthesis of such hybrids typically involves using either the amine or the amide functionality of 3-(sec-butylamino)propanamide as a handle for conjugation. For example, the terminal primary amide can be activated or converted into a more reactive functional group to facilitate coupling with another molecule.

One approach involves the synthesis of N-substituted propanamide derivatives where a heterocyclic system is attached to the amide nitrogen. For instance, a molecule containing a pharmacologically relevant core, such as a quinoxaline, can be functionalized with a propanoic acid azide (B81097), which then reacts with sec-butylamine to form the desired hybrid molecule. A similar strategy has been used to synthesize N-butyl-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamide. rsc.org

Another strategy is to utilize the sec-butylamino group as the point of attachment. The parent molecule can be coupled to a carboxylic acid-containing drug or pharmacophore using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form a new amide bond.

The propanamide scaffold can also act as a flexible linker to connect the sec-butylamino group to a larger, more complex chemical entity. For example, hybrid molecules have been synthesized by linking a propanamide entity to indole (B1671886) and 1,3,4-oxadiazole (B1194373) moieties, which are known to possess a range of biological activities. The synthesis of such molecules often involves a multi-step sequence, starting with the construction of the heterocyclic component, which is then coupled to a propanamide precursor.

The table below provides examples of synthetic strategies for creating hybrid molecules.

| Hybrid Molecule Concept | Synthetic Approach | Example Pharmacophore |

| N-Heterocyclic Propanamide | Reaction of a heterocyclic azide with sec-butylamine | Quinoxaline rsc.org |

| Amide-linked Hybrid | Peptide coupling of a carboxylic acid-containing drug with the sec-butylamino group | Ibuprofen, Ketoprofen |

| Propanamide as a Linker | Multi-step synthesis involving coupling of a propanamide precursor to a heterocyclic core | Indole-Oxadiazole |

Chemical Reactivity and Mechanistic Investigations of 3 Sec Butylamino Propanamide and Its Derivatives

Nucleophilic Reactivity Profile of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine in 3-(sec-butylamino)propanamide confers nucleophilic character to the molecule. organic-chemistry.orgsyr.edu This nucleophilicity is a key determinant of its reactivity, particularly in reactions such as alkylation and acylation. The rate and outcome of these reactions are influenced by both electronic and steric factors inherent to the sec-butyl group.

All amines, including 3-(sec-butylamino)propanamide, possess an active lone pair of electrons on the highly electronegative nitrogen atom, which is attracted to positively charged or electron-deficient centers in other molecules, defining their role as nucleophiles. organic-chemistry.org The reactivity of secondary amines in acylation reactions, for instance, is well-documented. Studies on the acylation of primary and secondary amines have shown that these reactions typically follow second-order kinetics. wmich.edu For amines with similar basicity, the rate of reaction tends to decrease as the steric hindrance around the nitrogen atom increases. wmich.edu Conversely, for amines with comparable steric environments, an increase in basicity correlates with a higher reaction rate. wmich.edu

The sec-butyl group in 3-(sec-butylamino)propanamide presents moderate steric hindrance compared to less bulky alkyl groups like n-butyl or more hindered groups like tert-butyl. This steric profile influences its reactivity. For example, in enzyme-catalyzed acylations, the structure of the amine plays a crucial role in determining the reaction kinetics and enantioselectivity. A study on the N-acylation of sec-butylamine (B1681703) catalyzed by Candida antarctica lipase (B570770) B showed a preference for the (R)-enantiomer. researchgate.net

Below is a data table illustrating the effect of different lipases on the kinetic resolution of (RS)-sec-butylamine through acylation with ethyl acetate.

| Lipase Source | Reaction Time (h) | Conversion (%) | Enantiomeric Excess of Product (eep %) | Enantiomeric Ratio (E) |

| Candida antarctica B | 0.5 | 54 | 84 | - |

| Aspergillus niger (free) | 1 | 46 | 82 | 13 |

| Aspergillus niger (immobilized) | 1 | 24 | 84 | 21 |

This data is based on the kinetic resolution of (RS)-sec-butylamine and serves as a model for the potential enzymatic acylation of the secondary amine in 3-(sec-butylamino)propanamide. researchgate.net

Reactivity at the Amide Carbonyl Center

The amide functional group in 3-(sec-butylamino)propanamide is generally less reactive towards nucleophilic acyl substitution compared to other carboxylic acid derivatives like esters or acid chlorides. researchgate.net This relative stability is due to the resonance delocalization of the nitrogen's lone pair with the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. sci-hub.se However, under specific conditions, the amide can undergo reactions such as hydrolysis and transamidation.

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be catalyzed by acid or base, though it often requires more forcing conditions than ester hydrolysis. researchgate.net Studies on the hydrolysis of N-substituted amides, such as N-methylacetamide, have shown that the reaction rate is dependent on pH. psu.edu At near-neutral pH, the hydrolysis rate can be insensitive to pH changes, while it increases significantly in strongly acidic or basic conditions. researchgate.netpsu.edu The mechanism in neutral or near-neutral high-temperature water is proposed to be an SN2-type reaction with water acting as the nucleophile. researchgate.netpsu.edu

Transamidation, the exchange of the amine moiety of an amide with another amine, is a synthetically useful transformation. Metal-free transamidation of secondary amides can be achieved by converting the amide into a more reactive intermediate, such as an N-nitrosamide. rsc.org This intermediate is then susceptible to nucleophilic attack by an external amine to yield the transamidated product. rsc.org Another approach involves the activation of the secondary amide by an N-Boc group, which weakens the amide resonance and facilitates nucleophilic attack at room temperature. organic-chemistry.org

The table below presents hypothetical relative hydrolysis rates for a series of N-substituted propanamides under specific conditions, illustrating the potential influence of the N-substituent's steric bulk on the reactivity of the amide carbonyl.

| N-Substituent | Relative Rate of Hydrolysis |

| Methyl | 1.00 |

| Ethyl | 0.85 |

| Isopropyl | 0.60 |

| sec-Butyl | 0.55 |

| tert-Butyl | 0.10 |

This is a representative table based on general principles of steric hindrance in amide hydrolysis; specific kinetic data for 3-(sec-butylamino)propanamide is not available.

Reaction Pathway Elucidation through Advanced Spectroscopic Techniques

The investigation of reaction mechanisms for compounds like 3-(sec-butylamino)propanamide relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for monitoring the progress of a reaction in real-time. researchgate.netrsc.org By taking aliquots from a reaction mixture at various time points, one can observe the disappearance of reactant signals and the appearance of product signals, allowing for the determination of reaction kinetics. researchgate.net

For instance, in the study of transamidation reactions, ¹H NMR spectroscopy has been used to monitor the conversion of a starting secondary amide into an N-nitrosamide intermediate and subsequently to the final transamidated product. rsc.org Changes in the chemical shifts of protons adjacent to the nitrogen atoms and the carbonyl group provide direct evidence of the chemical transformations occurring. rsc.org

Infrared (IR) spectroscopy is another valuable technique. The carbonyl (C=O) stretching frequency of the amide group is sensitive to its electronic environment. Changes in this frequency can indicate the formation of intermediates or products. For example, the formation of a tetrahedral intermediate during nucleophilic attack on the carbonyl carbon would lead to the disappearance of the C=O double bond character, which can be observed by IR.

Mass spectrometry (MS) is crucial for the identification of reaction products and intermediates. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental composition. academie-sciences.fr This is particularly useful for confirming the structure of newly synthesized derivatives of 3-(sec-butylamino)propanamide.

Influence of Stereochemistry on Reaction Kinetics and Selectivity

The sec-butyl group of 3-(sec-butylamino)propanamide contains a chiral center, meaning the compound can exist as (R) and (S) enantiomers. This stereochemistry can have a profound impact on the kinetics and selectivity of its reactions, especially when interacting with other chiral molecules or catalysts, such as enzymes. nih.govmasterorganicchemistry.com

The concept of stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. masterorganicchemistry.com In the context of 3-(sec-butylamino)propanamide, if the starting material is a racemic mixture (equal amounts of R and S enantiomers), a reaction with a chiral reagent or catalyst can lead to a product mixture enriched in one diastereomer. This is known as kinetic resolution.

Enzyme-catalyzed reactions are well-known for their high stereoselectivity. As mentioned earlier, the kinetic resolution of (RS)-sec-butylamine via acylation catalyzed by Candida antarctica lipase B demonstrates a preference for the (R)-enantiomer. researchgate.netresearchgate.net This suggests that in a similar enzymatic acylation of racemic 3-(sec-butylamino)propanamide, the (R)-enantiomer would likely react faster, leaving the unreacted amine enriched in the (S)-enantiomer.

The influence of the stereochemistry of the amide substituent has also been shown to be critical for the biological activity of complex molecules. A study on d-lysergic acid amides of (R)- and (S)-2-aminobutane revealed that the stereochemistry at the sec-butyl group significantly affected the compound's potency as a 5-HT₂ agonist. nih.gov The (R)-isomer exhibited higher potency, and molecular modeling suggested its conformation was more similar to that of LSD. nih.gov This highlights that the conformation of the amide function, influenced by the stereocenter, can directly affect molecular interactions. nih.gov

The table below summarizes the potential outcomes of a stereoselective reaction with a racemic mixture of 3-(sec-butylamino)propanamide.

| Reactant | Chiral Catalyst/Reagent | Products | Observation |

| (R/S)-3-(sec-butylamino)propanamide | Chiral Acylating Agent | (R)-N-acyl-3-(sec-butylamino)propanamide + (S)-3-(sec-butylamino)propanamide (unreacted) | Kinetic resolution, where one enantiomer reacts preferentially. |

| (R/S)-3-(sec-butylamino)propanamide | Achiral Reagent | Racemic mixture of the product | No stereoselectivity observed. |

Computational and Theoretical Studies of 3 Sec Butylamino Propanamide

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. For a flexible molecule like 3-(sec-butylamino)propanamide, these calculations can elucidate its preferred three-dimensional shapes (conformations) and the distribution of electrons, which governs its reactivity.

Conformational analysis, through methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset), systematically explores the potential energy surface of the molecule by rotating its single bonds. ljmu.ac.uk This process identifies low-energy, stable conformers and the energy barriers between them. For 3-(sec-butylamino)propanamide, key rotational bonds would include the C-C bonds of the propane (B168953) backbone and the C-N bond of the sec-butyl group. The results of such an analysis would reveal the most probable shapes the molecule adopts.

Electronic structure calculations provide data on orbital energies, charge distribution, and molecular electrostatic potential. ljmu.ac.uk The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important, as their energies and shapes indicate the molecule's ability to donate or accept electrons in chemical reactions. ljmu.ac.uk For 3-(sec-butylamino)propanamide, these calculations would highlight the nucleophilic character of the secondary amine and the potential for hydrogen bonding at the amide group. uci.edu High-level quantum methods like G4 have been used to accurately determine properties such as the heat of formation for various amines, demonstrating the power of these techniques to yield data with "chemical accuracy". swarthmore.edu

Molecular Dynamics Simulations to Model Conformational Behavior and Interactions

Molecular dynamics (MD) simulations offer a way to observe the motion of a molecule over time, providing a detailed view of its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.gov An MD simulation calculates the forces between atoms and uses them to solve the equations of motion, generating a trajectory of the molecule's behavior. nih.gov

For 3-(sec-butylamino)propanamide, an MD simulation in an aqueous environment would show how the molecule tumbles, vibrates, and changes its shape. It would also detail the formation and breaking of hydrogen bonds between the molecule's amine and amide groups and the surrounding water molecules.

In the context of drug discovery, MD simulations are crucial for studying the stability of a ligand-protein complex. nih.gov For instance, in a study of a complex derivative containing a sec-butylamino-amide moiety, MD simulations were used to confirm the stability of the compound within the active site of the Human Coronavirus (HCoV) SARS 3CLpro enzyme. nih.govresearchgate.net Such simulations can reveal stable binding modes and identify key interactions that persist over time, which is essential for validating docking results. nih.govunime.it

Molecular Docking Investigations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 3-(sec-butylamino)propanamide, binds to a macromolecular target, typically a protein. nih.gov This method involves sampling a vast number of possible orientations and conformations of the ligand within the target's binding site and then using a scoring function to rank them. nih.gov

Docking algorithms predict the most likely binding pose of a ligand. This is critical for understanding its potential mechanism of action. drughunter.com In a study investigating inhibitors for the SARS-CoV 3CLpro enzyme, a virtual screening and docking protocol was used to identify a novel hit compound, which includes a sec-butylamino propanamide derivative as part of its structure. nih.gov The docking analysis predicted a specific binding mode for this hit molecule within the enzyme's active site. nih.govresearchgate.net Such predictive models are crucial for structure-based drug design, where the goal is to optimize the ligand's fit and interactions with the target. nih.gov The accuracy of these predictions is often validated by comparing the docked pose's root-mean-square deviation (RMSD) to a known crystal structure, when available. rsc.org

Once a binding pose is predicted, it can be analyzed to identify the specific non-covalent interactions that stabilize the ligand-target complex. These interactions include hydrogen bonds, hydrophobic contacts, ionic interactions, and van der Waals forces. unime.it

In the docking study of the HCoV SARS 3CLpro inhibitor containing the sec-butylamino fragment, the analysis revealed key binding interactions. The molecule was found to engage with important amino acid residues in the S1 and S2 pockets of the enzyme's active site. nih.govresearchgate.net The identification of these specific interactions is fundamental for explaining the molecule's activity and for guiding further chemical modifications to improve binding affinity.

| Interacting Residue | Pocket Location | Interaction Type |

| Thr25 | S1/S2 Pocket | Hydrogen Bonding / Hydrophobic |

| His41 | S1/S2 Pocket | Hydrogen Bonding / Hydrophobic |

| Asn46 | S1/S2 Pocket | Hydrogen Bonding / Hydrophobic |

| Thr47 | S1/S2 Pocket | Hydrogen Bonding / Hydrophobic |

| Ser49 | S1/S2 Pocket | Hydrogen Bonding / Hydrophobic |

| Asn141 | S1/S2 Pocket | Hydrogen Bonding / Hydrophobic |

| Ile164 | S1/S2 Pocket | Hydrogen Bonding / Hydrophobic |

| Pro188 | S1/S2 Pocket | Hydrogen Bonding / Hydrophobic |

| Asn189 | S1/S2 Pocket | Hydrogen Bonding / Hydrophobic |

| Leu190 | S1/S2 Pocket | Hydrogen Bonding / Hydrophobic |

| Gln191 | S1/S2 Pocket | Hydrogen Bonding / Hydrophobic |

| Data derived from docking studies on a complex propenamide derivative containing a sec-butylamino moiety against HCoV SARS 3CLpro. nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. researchgate.net When this relationship is expressed mathematically, it is known as a Quantitative Structure-Activity Relationship (QSAR). longdom.org QSAR models are powerful predictive tools in drug discovery, used to estimate the activity of novel compounds before they are synthesized and tested. longdom.orgnottingham.ac.uk

A QSAR study was performed on a series of 37 compounds to develop a model for predicting inhibitory activity against HCoV-229E 3CLpro. nih.gov This study, which included a complex molecule featuring the sec-butylamino propanamide scaffold, resulted in a statistically robust QSAR model based on a genetic algorithm combined with multilinear regression (GA-MLR). nih.gov The model successfully identified pharmacophoric features governing the biological activity and was used in a virtual screen to identify a hit molecule with improved potency. nih.gov The predictive power of a QSAR model is assessed by its statistical parameters, such as the coefficient of determination (R²) and the leave-one-out cross-validation coefficient (Q²loo). nih.gov

| Parameter | Value | Description |

| R² | 0.84 | The coefficient of determination, indicating how well the model fits the training data. |

| R²adj | 0.82 | R² adjusted for the number of variables in the model. |

| Q²loo | 0.78 | Leave-one-out cross-validation R², indicating the model's internal predictive ability. |

| Statistical parameters for a four-parametric GA-MLR QSAR model developed for HCoV SARS 3CLpro inhibitors. nih.gov |

Preclinical Research Methodologies for Biological Activity Assessment

In Vitro Models for Cellular and Molecular Interaction Studies

In vitro models are essential for the initial characterization of a compound's biological effects at the cellular and molecular level. These assays are typically conducted in a controlled laboratory setting, outside of a living organism, and provide foundational data on the compound's interactions with specific biological targets.

Enzyme interaction and modulation assays are performed to determine if a compound can alter the activity of a specific enzyme. These assays are crucial for identifying potential mechanisms of action, as many therapeutic agents function by inhibiting or activating enzymes. The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Hypothetical Research Findings:

To assess the interaction of 3-(Sec-butylamino)propanamide with a target enzyme, a series of enzyme activity assays would be conducted. The results might be presented as shown in the hypothetical data table below.

Table 1: Hypothetical Enzyme Inhibition by 3-(Sec-butylamino)propanamide

| Target Enzyme | Assay Type | Substrate Concentration (μM) | IC50 of 3-(Sec-butylamino)propanamide (μM) | Inhibition Type |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Fluorometric | 10 | 5.2 | Competitive |

| Monoamine Oxidase B (MAO-B) | Luminometric | 5 | 12.8 | Non-competitive |

| Carbonic Anhydrase II | Colorimetric | 20 | > 100 | No significant inhibition |

Receptor binding assays are used to determine if a compound can bind to a specific receptor and to quantify the affinity of this interaction. These studies are fundamental in understanding how a compound might initiate a cellular response. Following binding, signaling pathway investigations can elucidate the downstream effects of receptor activation or inhibition.

Hypothetical Research Findings:

The affinity of 3-(Sec-butylamino)propanamide for various receptors could be determined using radioligand binding assays. The binding affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd).

Table 2: Hypothetical Receptor Binding Affinity of 3-(Sec-butylamino)propanamide

| Receptor Target | Radioligand Used | Ki (nM) | Assay Method |

|---|---|---|---|

| Dopamine D2 Receptor | [3H]-Spiperone | 85 | Scintillation Proximity Assay |

| Serotonin 5-HT2A Receptor | [3H]-Ketanserin | 250 | Filtration Binding Assay |

| Adrenergic α1 Receptor | [3H]-Prazosin | > 1000 | Filtration Binding Assay |

Cell-based assays provide a more physiologically relevant context to study the effects of a compound on cellular processes. slideshare.net These assays can measure a wide range of cellular responses, including cell viability, proliferation, apoptosis, and the modulation of specific signaling pathways.

Hypothetical Research Findings:

The effect of 3-(Sec-butylamino)propanamide on the proliferation of different cancer cell lines could be assessed using a cell viability assay, such as the MTT assay. The results would typically be presented as the concentration of the compound that inhibits cell growth by 50% (GI50).

Table 3: Hypothetical Antiproliferative Activity of 3-(Sec-butylamino)propanamide in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Duration (hours) | GI50 (μM) |

|---|---|---|---|

| MCF-7 | Breast Cancer | 72 | 15.6 |

| A549 | Lung Cancer | 72 | 32.1 |

| HT-29 | Colon Cancer | 72 | > 100 |

In Vivo Preclinical Models for Systemic Biological Studies in Non-Human Species

In vivo studies in non-human species are essential for understanding how a compound behaves in a whole organism. These studies provide critical information on the compound's pharmacokinetics and pharmacodynamics, which is necessary to predict its potential effects in humans.

Pharmacokinetics is the study of how an organism affects a drug. It involves the study of the absorption, distribution, metabolism, and excretion (ADME) of a compound.

ADME studies are crucial for determining the fate of a compound in a living organism. These studies provide key parameters such as bioavailability, volume of distribution, clearance, and half-life.

Hypothetical Research Findings:

A pharmacokinetic study of 3-(Sec-butylamino)propanamide could be conducted in rats following intravenous (IV) and oral (PO) administration. The plasma concentrations of the compound would be measured at various time points to determine key pharmacokinetic parameters.

Table 4: Hypothetical Pharmacokinetic Parameters of 3-(Sec-butylamino)propanamide in Rats

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

|---|---|---|

| Dose (mg/kg) | 2 | 10 |

| Cmax (ng/mL) | 580 | 210 |

| Tmax (h) | 0.08 | 1.5 |

| AUC (ng·h/mL) | 1250 | 1875 |

| Half-life (t½) (h) | 3.5 | 4.2 |

| Bioavailability (%) | - | 30 |

Pharmacokinetic Methodologies in Animal Systems

Analysis of Plasma Concentration-Time Profiles

In preclinical evaluations, the analysis of plasma concentration-time profiles is a critical step to understand the pharmacokinetic behavior of a new chemical entity like 3-(Sec-butylamino)propanamide. Following administration to an animal model, typically rodents such as rats or mice, serial blood samples are collected at predetermined time points. The concentration of the compound and its potential metabolites in the plasma is then quantified using highly sensitive analytical techniques, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS).

The resulting data are plotted to create a plasma concentration-time curve. From this curve, several key pharmacokinetic parameters are derived. These parameters provide a quantitative description of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Key Pharmacokinetic Parameters from Plasma Profiles:

Cmax (Maximum Concentration): The highest concentration of the compound observed in the plasma.

Tmax (Time to Maximum Concentration): The time at which Cmax is reached, indicating the rate of absorption.

AUC (Area Under the Curve): The total exposure to the compound over time, calculated from the concentration-time curve.

t1/2 (Half-life): The time required for the plasma concentration of the compound to decrease by half, indicating the rate of elimination.

Clearance (CL): The volume of plasma cleared of the compound per unit of time.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

These parameters are fundamental for establishing a preliminary understanding of how the compound behaves within a biological system and for designing subsequent pharmacodynamic and toxicological studies.

Table 1: Illustrative Pharmacokinetic Parameters

| Parameter | Description | Unit |

|---|---|---|

| Cmax | Maximum plasma concentration | ng/mL |

| Tmax | Time to reach Cmax | h |

| AUC(0-t) | Area under the curve from time 0 to the last measurement | ng·h/mL |

Biodistribution Studies in Animal Tissues and Organs

Biodistribution studies are designed to determine the extent and rate at which a compound distributes into various tissues and organs throughout the body after administration. For 3-(Sec-butylamino)propanamide, this would typically involve administering the compound, often radiolabeled for easier detection, to animal models. At selected time points, animals are euthanized, and key tissues and organs (e.g., brain, liver, kidneys, heart, lungs, muscle) are collected.

The concentration of the compound in each tissue is then quantified. This can be achieved through methods like LC-MS for non-labeled compounds or by measuring radioactivity using techniques such as liquid scintillation counting or quantitative whole-body autoradiography (QWBA) for labeled compounds. The results reveal which tissues the compound preferentially accumulates in, which is crucial for identifying potential target organs for both therapeutic efficacy and potential toxicity. For instance, high concentrations in the brain would suggest the compound crosses the blood-brain barrier, a key property for centrally acting agents.

Table 2: Representative Tissue Distribution Data

| Tissue/Organ | Compound Concentration (ng/g) |

|---|---|

| Brain | Data specific to compound |

| Liver | Data specific to compound |

| Kidney | Data specific to compound |

| Lung | Data specific to compound |

Pharmacodynamic Methodologies in Animal Systems

Assessment of Target Engagement and Biological Response Markers in Animal Models

Pharmacodynamic studies aim to understand the biochemical and physiological effects of a compound on the body. A primary goal is to demonstrate "target engagement"—the binding of the compound to its intended biological target (e.g., a receptor, enzyme, or ion channel). This can be assessed directly or indirectly.

Direct methods might involve ex vivo analysis of tissues from treated animals to measure the occupancy of the target by the compound. Indirectly, target engagement is often inferred by measuring a downstream biological response, known as a biomarker. A biomarker is a measurable indicator of a biological state or condition. For example, if 3-(Sec-butylamino)propanamide were designed to inhibit a specific enzyme, a relevant biomarker could be the level of that enzyme's substrate or product in the plasma or a specific tissue. Changes in the biomarker levels following compound administration would provide evidence of target engagement and biological activity.

Correlation of Systemic Exposure with Pharmacological Effects in Animal Models

A critical component of preclinical development is establishing a relationship between the concentration of the compound in the body (pharmacokinetics) and the magnitude of its pharmacological effect (pharmacodynamics). This is known as the PK/PD relationship. To achieve this, both pharmacokinetic and pharmacodynamic data are collected from the same animal or parallel groups of animals.

Systemic exposure, typically represented by plasma concentrations (like Cmax or AUC), is correlated with a specific, quantifiable pharmacological effect. For example, if 3-(Sec-butylamino)propanamide had analgesic properties, its effect might be measured using a hot-plate or tail-flick test in rodents. The degree of pain relief at different time points would be correlated with the plasma concentration of the compound at those same times. This analysis helps to determine the minimum effective concentration and the therapeutic window of the compound, providing a rational basis for predicting effective dosage regimens in subsequent studies.

Advanced Analytical Techniques in the Research of 3 Sec Butylamino Propanamide

Spectroscopic Methods for Comprehensive Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are fundamental to piecing together the molecular structure of 3-(Sec-butylamino)propanamide. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 3-(Sec-butylamino)propanamide, both ¹H and ¹³C NMR spectroscopy would be utilized.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons on the carbons adjacent to the nitrogen atoms and the carbonyl group would appear at a lower field (higher ppm) due to deshielding effects. The splitting patterns of the signals, governed by spin-spin coupling, would provide information about the number of neighboring protons, helping to confirm the connectivity of the sec-butyl and propanamide moieties. The N-H proton of the secondary amine and the N-H protons of the primary amide would likely appear as broad signals. libretexts.orgdocbrown.infoyoutube.com

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon of the amide group is characteristically found in the downfield region (around 170-180 ppm). The carbons attached to the nitrogen atoms would also exhibit distinct chemical shifts.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes of the chemical bonds. docbrown.infoetprotein.compearson.com

Key expected absorption bands in the IR spectrum of 3-(Sec-butylamino)propanamide include:

N-H Stretching: The primary amide (-CONH₂) group would show two distinct bands in the region of 3350-3180 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. The secondary amine (-NH-) group would exhibit a single, weaker absorption band in the same region. ucalgary.ca

C=O Stretching (Amide I band): A strong and sharp absorption peak is expected around 1650 cm⁻¹, which is characteristic of the carbonyl group in a primary amide. ucalgary.ca

N-H Bending (Amide II band): A band around 1640-1550 cm⁻¹ is anticipated due to the N-H bending vibration of the primary amide.

C-N Stretching: Absorptions corresponding to the C-N bonds of the amide and amine groups would be observed in the fingerprint region (below 1500 cm⁻¹).

C-H Stretching: Bands in the 2960-2850 cm⁻¹ region would confirm the presence of the aliphatic sec-butyl and propyl groups.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting charged fragments are detected. For 3-(Sec-butylamino)propanamide, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. nih.govyoutube.com Common fragmentation patterns for amides include α-cleavage adjacent to the carbonyl group and the loss of the amine or amide functionalities. nih.gov The fragmentation of the sec-butyl group would also produce characteristic ions.

Table 1: Predicted Spectroscopic Data for 3-(Sec-butylamino)propanamide

| Technique | Predicted Key Signals/Bands | Interpretation |

| ¹H NMR | Multiple signals in the 0.8-3.5 ppm range; broad signals for N-H protons | Corresponds to the different proton environments in the sec-butyl and propanamide groups. |

| ¹³C NMR | Signal around 175 ppm; other signals in the 10-60 ppm range | Carbonyl carbon of the amide; aliphatic carbons of the sec-butyl and propanamide chains. |

| IR Spectroscopy | ~3350-3180 cm⁻¹ (two bands), ~1650 cm⁻¹ (strong), ~1600 cm⁻¹ | N-H stretching of primary amide, C=O stretching (Amide I), N-H bending (Amide II). |

| Mass Spectrometry | Molecular ion peak (m/z = 144.22); fragmentation peaks | Confirms molecular weight; provides structural information from fragmentation patterns. |

Chromatographic Techniques for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are essential for determining the purity of 3-(Sec-butylamino)propanamide and for separating it from any impurities or byproducts from the synthesis process.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For 3-(Sec-butylamino)propanamide, a reversed-phase HPLC method would likely be employed, using a C18 column. sigmaaldrich.comthermofisher.comresearchgate.netresearchgate.net The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH and improve peak shape. Since the compound lacks a strong chromophore, UV detection at a low wavelength (around 200-210 nm) could be used. Alternatively, derivatization with a UV-active or fluorescent tag could be employed to enhance detection sensitivity. sigmaaldrich.comthermofisher.com The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative purity analysis.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. nih.govbre.comresearchgate.netmdpi.com Due to the polar nature and potential for hydrogen bonding of the amine and amide groups, direct GC analysis of 3-(Sec-butylamino)propanamide might lead to poor peak shape and column adsorption. bre.comresearchgate.net To overcome this, derivatization is often employed to convert the polar N-H groups into less polar derivatives (e.g., by acylation or silylation), making the compound more volatile and amenable to GC analysis. researchgate.net A capillary column with a polar stationary phase would be suitable for the separation. A flame ionization detector (FID) would provide a good response for this organic molecule.

Table 2: Typical Chromatographic Conditions for the Analysis of 3-(Sec-butylamino)propanamide

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Purpose |

| HPLC | Reversed-phase C18 | Acetonitrile/Water with buffer | UV (low wavelength) or Fluorescence (with derivatization) | Purity assessment, quantification |

| GC | Capillary column (e.g., DB-5) | Helium or Nitrogen | Flame Ionization Detector (FID) | Purity assessment, analysis of volatile impurities |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org If 3-(Sec-butylamino)propanamide can be obtained as a suitable single crystal, this technique can provide a wealth of information about its solid-state structure.

The analysis would reveal:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred spatial arrangement of the atoms, including the conformation of the sec-butyl group and the planarity of the amide group. wikipedia.org

Intermolecular interactions: Details of hydrogen bonding between the amide and amine groups of neighboring molecules, as well as other non-covalent interactions that dictate the crystal packing. The primary amide group is a particularly effective hydrogen bond donor and acceptor.

This information is invaluable for understanding the physical properties of the solid material and for computational modeling studies.

Chiral Chromatography for Enantiomeric Purity and Isomer Separation

The presence of a chiral center in the sec-butyl group means that 3-(Sec-butylamino)propanamide exists as a pair of enantiomers ((R)- and (S)-isomers). Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. mdpi.comyakhak.orgcsfarmacie.czphenomenex.comnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for enantiomeric separation. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. csfarmacie.czphenomenex.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including amines. yakhak.orgcsfarmacie.cz The choice of mobile phase, typically a mixture of alkanes and an alcohol like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The enantiomeric purity of a sample can be determined by comparing the peak areas of the two enantiomers.

This technique is crucial for controlling the stereochemistry of the compound, which can be critical for its intended application, particularly in the pharmaceutical field where different enantiomers can have different biological activities.

Emerging Research Directions and Potential Applications

Development of Novel Chemical Probes and Research Tools

The structure of 3-(sec-butylamino)propanamide contains functionalities that are amenable to modification for the development of chemical probes. The primary amide and secondary amine groups offer sites for the attachment of reporter molecules such as fluorophores, biotin, or photo-cross-linkers.

Potential Research Focus:

pH-Sensing Probes: The sec-butylamine (B1681703) group, with its characteristic pKa, could be incorporated into probes designed to report on the pH of cellular compartments or microenvironments.

Enzyme Substrate Analogs: The propanamide structure could serve as a scaffold for designing substrate analogs or inhibitors for amidase or protease enzymes. The sec-butyl group could influence binding affinity and selectivity.

Tool Compounds for Target Identification: By functionalizing the molecule with a reactive group, it could potentially be used in activity-based protein profiling (ABPP) to identify novel protein targets.

A hypothetical research workflow could involve the synthesis of a small library of derivatives where the amide or amine is modified, followed by screening in relevant biological assays.

Integration into Complex Bioconjugates and Advanced Materials

Bioconjugation techniques are essential for creating complex molecules with tailored functions. nih.gov The amine and amide groups of 3-(sec-butylamino)propanamide provide handles for covalent attachment to biomolecules or material surfaces.

Hypothetical Applications:

Peptide Modification: The compound could be coupled to peptides to enhance their solubility, metabolic stability, or cell permeability. The lipophilic sec-butyl group might facilitate membrane traversal.

Surface Functionalization: The amine group allows for the immobilization of the molecule onto surfaces of materials like silica, gold nanoparticles, or polymers, thereby altering their surface properties. This could be used to create biocompatible coatings or surfaces that can selectively bind to proteins.

Drug Delivery Systems: As a component of a larger drug-linker system, it could be part of a biodegradable linker that releases an active pharmaceutical ingredient under specific physiological conditions.

Exploration in Non-Pharmacological Applications, including Catalysis and Polymer Chemistry

The structural features of 3-(sec-butylamino)propanamide also suggest potential roles in catalysis and polymer science, areas where amine-containing molecules are frequently employed.

Potential in Catalysis:

Organocatalysis: The chiral center at the sec-butyl group makes both enantiomers of this compound interesting candidates for asymmetric organocatalysis. The amine could act as a base or form enamines, while the amide could participate in hydrogen bonding to direct stereoselectivity. While research exists on the use of chiral sec-butylamine in catalysis, its propanamide derivative remains unexplored. sigmaaldrich.com

Ligand Synthesis: The molecule could serve as a precursor for the synthesis of more complex bidentate or tridentate ligands for transition metal catalysis. The amide and amine nitrogens could coordinate to a metal center.

Potential in Polymer Chemistry:

Monomer Synthesis: The amine functionality allows it to be a candidate for polymerization reactions, such as in the formation of polyamides or polyamines.

Polymer Additive: It could be investigated as an additive to modify the properties of existing polymers, for instance, as a cross-linking agent or to improve dye uptake.

Future Perspectives in Synthetic Organic Chemistry and Chemical Biology

The future utility of 3-(sec-butylamino)propanamide will depend on the development of efficient and scalable synthetic routes to access this compound and its derivatives.

Synthetic Chemistry:

Future work should focus on establishing robust synthetic protocols. This could involve the conjugate addition of sec-butylamine to acrylamide (B121943) or the amidation of 3-(sec-butylamino)propanoic acid.

The development of stereoselective syntheses to obtain enantiomerically pure (R)- and (S)-3-(sec-butylamino)propanamide would be crucial for its application in asymmetric catalysis and as a chiral building block for pharmaceuticals.

Chemical Biology:

Once available, this compound and its derivatives could be screened in a wide array of biological assays to identify potential bioactivities. The structural similarity to certain amino acid derivatives suggests that it might interact with biological systems.

Its use as a fragment in fragment-based drug discovery could lead to the identification of novel lead compounds for various therapeutic targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.